4-Fluoro-1,4'-bipiperidine hydrochloride
Overview
Description
4-Fluoro-1,4’-bipiperidine hydrochloride is a chemical compound with the molecular formula C10H20ClFN2 and a molecular weight of 222.73 g/mol . This compound is a derivative of bipiperidine, which is a bicyclic structure consisting of two piperidine rings. The presence of a fluorine atom at the 4-position of one of the piperidine rings distinguishes it from other bipiperidine derivatives .
Preparation Methods
The synthesis of 4-Fluoro-1,4’-bipiperidine hydrochloride typically involves the reaction of 4-fluoropiperidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the coupling of the two piperidine rings . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
4-Fluoro-1,4’-bipiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Fluoro-1,4’-bipiperidine hydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Fluoro-1,4’-bipiperidine hydrochloride can be compared with other bipiperidine derivatives such as:
1,4’-Bipiperidine: Lacks the fluorine atom, which may result in different chemical and biological properties.
4-Methyl-1,4’-bipiperidine:
4-Chloro-1,4’-bipiperidine: Similar structure but with a chlorine atom, which can affect its chemical behavior and interactions.
The presence of the fluorine atom in 4-Fluoro-1,4’-bipiperidine hydrochloride makes it unique, as fluorine can significantly influence the compound’s chemical reactivity and biological activity .
Properties
IUPAC Name |
4-fluoro-1-piperidin-4-ylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2.ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h9-10,12H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEPLORSGRXWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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